![molecular formula C20H23F3N2O2 B3825115 3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3825115.png)
3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide
Overview
Description
3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is a chemical compound used in scientific research. It is commonly referred to as FPP and is a synthetic compound that is used for various research purposes. FPP is a potent antagonist of the orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) and is used in numerous studies related to sleep, metabolism, and other physiological processes.
Mechanism of Action
FPP is a potent antagonist of the orexin receptor 1 (3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide) and orexin receptor 2 (OX2R). Orexin receptors are involved in regulating various physiological processes, including sleep-wake cycles, appetite, and energy expenditure. By blocking these receptors, FPP can affect these processes and provide valuable insights into their regulation.
Biochemical and Physiological Effects
FPP has been shown to have various biochemical and physiological effects. Studies have shown that FPP can affect glucose metabolism, energy expenditure, and sleep-wake cycles. It has also been shown to have an impact on appetite and food intake, making it a valuable tool for research in these areas.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using FPP in lab experiments is its potency as an orexin receptor antagonist. This makes it a valuable tool for studying sleep-wake cycles, metabolism, and other physiological processes. However, FPP also has limitations, including its cost and the specialized knowledge and equipment required for its synthesis.
Future Directions
There are several future directions for research related to FPP. One area of interest is the use of FPP in the treatment of sleep disorders. Studies have shown that FPP can affect sleep-wake cycles, making it a potential treatment for conditions such as insomnia and narcolepsy. Other areas of interest include the use of FPP in the treatment of obesity and metabolic disorders and the development of new and improved orexin receptor antagonists.
Conclusion
3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is a valuable tool for scientific research. Its potency as an orexin receptor antagonist makes it a valuable tool for studying sleep-wake cycles, metabolism, and other physiological processes. Future research in this area is likely to provide valuable insights into the regulation of these processes and the development of new treatments for various conditions.
Scientific Research Applications
FPP is used in various scientific studies related to sleep, metabolism, and other physiological processes. It is commonly used as an orexin receptor antagonist and has been shown to have a significant impact on sleep-wake cycles. Studies have also shown that FPP can affect glucose metabolism and energy expenditure, making it a valuable tool for research in these areas.
properties
IUPAC Name |
3-[1-(furan-2-ylmethyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2/c21-20(22,23)16-6-8-17(9-7-16)24-19(26)10-5-15-3-1-11-25(13-15)14-18-4-2-12-27-18/h2,4,6-9,12,15H,1,3,5,10-11,13-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLNIVTGJSNHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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